molecular formula C14H10FNO B6375776 2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% CAS No. 1261918-93-7

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95%

Cat. No. B6375776
CAS RN: 1261918-93-7
M. Wt: 227.23 g/mol
InChI Key: IBTPWWXRINEAAQ-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% (2-C4FMPP) is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 72°C and a boiling point of 120°C. It is soluble in methanol, ethanol, and water, and insoluble in ether and chloroform. 2-C4FMPP is used in the synthesis of various organic compounds and its derivatives, as well as for the preparation of fluorescent dyes and sensors.

Scientific Research Applications

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a precursor in the synthesis of fluorescent dyes and sensors, and as a reactant in the synthesis of organic compounds and their derivatives. It is also used in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in the synthesis of polymers materials.

Mechanism of Action

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% is a synthetic compound with a wide range of applications in the scientific research field. Its mechanism of action is not well understood, but it is believed to interact with certain receptors in the body. This interaction may lead to various biochemical and physiological effects, such as an increase in the activity of certain enzymes, hormones, and neurotransmitters.
Biochemical and Physiological Effects
2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% has been shown to have a range of biochemical and physiological effects, including the modulation of enzyme activity, hormone levels, and neurotransmitter release. It has been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, as well as the release of certain hormones, such as epinephrine and cortisol. It has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the advantages is its low toxicity, which makes it safe to handle in the laboratory. Additionally, it is relatively inexpensive and can be easily synthesized from readily available starting materials. On the other hand, its low solubility in water and other solvents can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% in scientific research. One possible direction is the development of new fluorescent dyes and sensors for use in various analytical techniques. Additionally, it could be used as a reactant in the synthesis of organic compounds and their derivatives. It could also be used in the development of new pharmaceuticals and agrochemicals, and as a reagent in the synthesis of polymers materials. Finally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by a two-step procedure. The first step involves the reaction of 2-fluoro-5-methylphenol with sodium cyanide in aqueous solution. This reaction produces 2-cyano-4-(2-fluoro-5-methylphenyl)phenol, which is then purified by recrystallization. In the second step, the 2-cyano-4-(2-fluoro-5-methylphenyl)phenol is reacted with a strong base such as sodium hydroxide in aqueous solution. This reaction produces 2-Cyano-4-(2-fluoro-5-methylphenyl)phenol, 95%, which is then purified by recrystallization.

properties

IUPAC Name

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTPWWXRINEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684684
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(2-fluoro-5-methylphenyl)phenol

CAS RN

1261918-93-7
Record name 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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